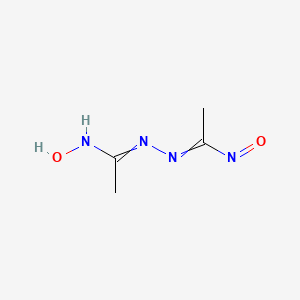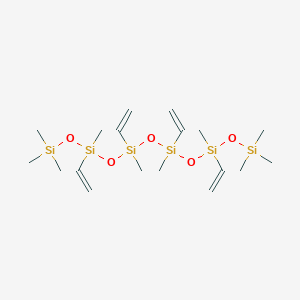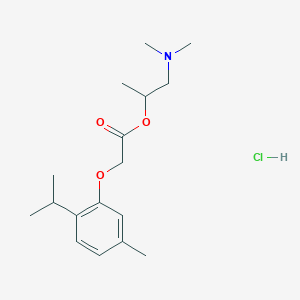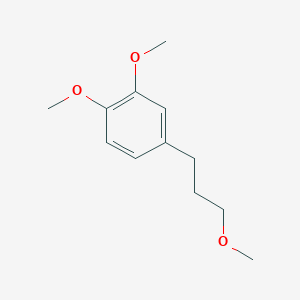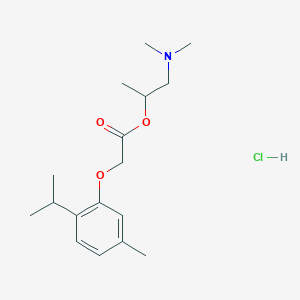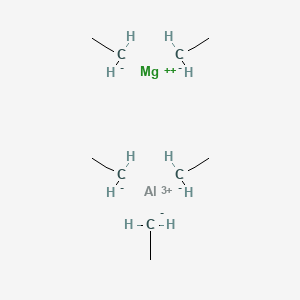
Pentaethylmagnesium alumide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaethylmagnesium alumide is an intermetallic compound that combines magnesium and aluminum with ethyl groups. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The combination of magnesium and aluminum in this compound results in a material that is lightweight, strong, and resistant to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentaethylmagnesium alumide typically involves the reaction of magnesium ethylate with aluminum chloride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{Mg(C}_2\text{H}_5\text{)}_2 + \text{AlCl}_3 \rightarrow \text{MgAl(C}_2\text{H}_5\text{)}_5 + \text{MgCl}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as self-propagating high-temperature synthesis (SHS) or mechanochemical processing. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Pentaethylmagnesium alumide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and aluminum oxide.
Reduction: It can be reduced using strong reducing agents to yield elemental magnesium and aluminum.
Substitution: The ethyl groups in the compound can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Magnesium oxide (MgO) and aluminum oxide (Al₂O₃).
Reduction: Elemental magnesium (Mg) and aluminum (Al).
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Pentaethylmagnesium alumide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of lightweight and corrosion-resistant materials for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of pentaethylmagnesium alumide involves its ability to donate ethyl groups in chemical reactions. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of new carbon-carbon bonds. The compound’s molecular targets and pathways are primarily related to its reactivity with various organic and inorganic substrates.
Comparison with Similar Compounds
Magnesium aluminide (Mg₂Al₃): An intermetallic compound with similar properties but without ethyl groups.
Iron aluminide (FeAl): Known for its high strength and corrosion resistance, used in high-temperature applications.
Titanium aluminide (TiAl): Used in aerospace applications due to its high strength-to-weight ratio.
Uniqueness: Pentaethylmagnesium alumide is unique due to the presence of ethyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science. Its combination of lightweight, strength, and chemical reactivity sets it apart from other intermetallic compounds.
Properties
CAS No. |
30472-11-8 |
|---|---|
Molecular Formula |
C10H25AlMg |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
aluminum;magnesium;ethane |
InChI |
InChI=1S/5C2H5.Al.Mg/c5*1-2;;/h5*1H2,2H3;;/q5*-1;+3;+2 |
InChI Key |
AXMOVSJPNLYJTH-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Mg+2].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)

![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
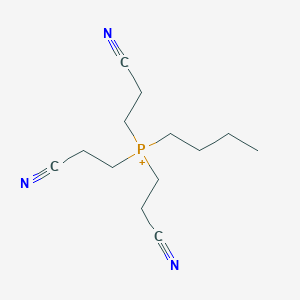
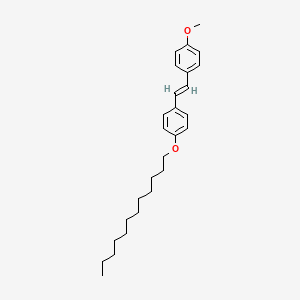

![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
